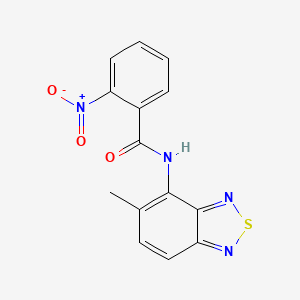

![molecular formula C14H8N8O3 B5556842 3,3'-(1,3,4-oxadiazole-2,5-diyl)bis[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole]](/img/structure/B5556842.png)

3,3'-(1,3,4-oxadiazole-2,5-diyl)bis[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves nucleophilic substitution reactions, condensation, or cyclization processes. For instance, bis((5-aryl-1,3,4-oxadiazol-2-yl)thio)alkanes can be synthesized through the nucleophilic substitution reaction of dihaloalkanes with respective 1,3,4-oxadiazole-2-thiols, demonstrating the versatility of oxadiazole chemistry in forming diverse molecular architectures (Ahmed et al., 2018).

Molecular Structure Analysis

Oxadiazole compounds exhibit a range of molecular structures, including one-dimensional polymeric complexes with metals such as zinc, showcasing the ability of these molecules to form complex structures through intermolecular interactions, including π-π and C-H···π interactions (Hou et al., 2013).

Chemical Reactions and Properties

Oxadiazole derivatives participate in various chemical reactions, such as copper-mediated conversion processes that result in novel complexes with unique properties like luminescence. This highlights the reactive nature of oxadiazole compounds under specific conditions (Fang et al., 2011).

Physical Properties Analysis

The physical properties of oxadiazole derivatives, such as fluorescence emission, are notable. For example, certain oxadiazole-based compounds exhibit fluorescence when investigated in solutions, indicating their potential for applications in materials science (Ge et al., 2014).

Chemical Properties Analysis

The chemical behavior of oxadiazole compounds includes interactions with DNA, as demonstrated by copper(II) complexes of oxadiazoles, which can bind to DNA through groove binding mechanisms. This interaction is significant for understanding the biochemical and pharmacological aspects of these molecules (Terenzi et al., 2010).

Aplicaciones Científicas De Investigación

Organic Light-Emitting Diodes (OLEDs)

1,3,4-oxadiazole derivatives, such as 3,3'-(1,3,4-oxadiazole-2,5-diyl)bis[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole], are utilized in the development of Organic Light-Emitting Diodes (OLEDs). They are synthesized and applied as hole-blocking materials in OLEDs to enhance their efficiency and performance. Specifically, they are used in electron-injection/hole-blocking layers to increase the luminescence and operational stability of these devices (Wang et al., 2001); (Shih et al., 2015).

Coordination Polymers and Supramolecular Chemistry

Oxadiazole derivatives are key components in the synthesis of coordination polymers and supramolecular complexes. They act as ligands, interacting with various inorganic salts to form novel coordination polymers. These polymers display unique structural motifs and are explored for their potential applications in materials science, such as in the construction of advanced molecular architectures (Dong et al., 2003); (Dong et al., 2003).

Antimicrobial and Antioxidant Activities

1,3,4-oxadiazole derivatives are studied for their antimicrobial and antioxidant properties. They are synthesized and tested against various bacterial and fungal strains, showing promising results in inhibiting the growth of these microorganisms. Additionally, some derivatives exhibit significant antioxidant activity, which is of interest in medical and pharmaceutical research (Ahmed et al., 2018); (Basha et al., 2014).

Corrosion Inhibition

1,3,4-oxadiazole derivatives are also applied in the field of corrosion science. They are used as corrosion inhibitors for various metals, demonstrating efficiency in reducing corrosion rates in different acidic environments. This application is particularly relevant in industrial and engineering contexts where metal preservation is crucial (Lebrini et al., 2005).

Propiedades

IUPAC Name |

2,5-bis(4-pyrrol-1-yl-1,2,5-oxadiazol-3-yl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N8O3/c1-2-6-21(5-1)11-9(17-24-19-11)13-15-16-14(23-13)10-12(20-25-18-10)22-7-3-4-8-22/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPANWBWPOVRNLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NON=C2C3=NN=C(O3)C4=NON=C4N5C=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]methyl}-2,1,3-benzoxadiazole dihydrochloride](/img/structure/B5556768.png)

![4-[(4-bromobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5556780.png)

![3-{[(3,4-dihydro-2H-chromen-6-ylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5556782.png)

![3-(tetrahydrofuran-3-yl)-5-{2-[5-(2-thienyl)-2-furyl]ethyl}-1,2,4-oxadiazole](/img/structure/B5556785.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2,4-difluorobenzamide](/img/structure/B5556795.png)

![6-{[(4aS*,7aR*)-4-(cyclopropylmethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5556803.png)

![2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5556807.png)

![1-(3-chlorophenyl)-4-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}piperazine](/img/structure/B5556813.png)

![N~3~-{[1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl}-1,3-piperidinedicarboxamide](/img/structure/B5556839.png)

![N-cyclohexyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5556858.png)

![(1S*,5R*)-6-(propylsulfonyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5556867.png)